

Technical Guide: Characterization & Application of 5-Chlorothiophene-2,4-dicarboxylic Acid

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Compound of Interest

Compound Name: 5-Chlorothiophene-2,4-dicarboxylic Acid

Cat. No.: B13854630

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Executive Summary

5-Chlorothiophene-2,4-dicarboxylic acid is a highly functionalized heterocyclic scaffold used primarily as a pharmacophore in the development of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs).[1][2][3] Its structural uniqueness lies in the 2,4-substitution pattern, which distinguishes it from the more common 2,5-dicarboxylic acid derivatives. This guide provides a self-validating analytical protocol to confirm regiochemistry and purity, essential for ensuring data integrity in downstream biological assays.

Part 1: Molecular Identity & Physicochemical Profile[3][4]

Understanding the electronic and physical properties of the core scaffold is a prerequisite for successful synthesis and formulation.

Chemical Structure & Identifiers[3][4][5]

- IUPAC Name: **5-Chlorothiophene-2,4-dicarboxylic acid**
- Molecular Formula: C₆H₃ClO₄S
- Molecular Weight: 206.60 g/mol

- Core Scaffold: Thiophene ring with carboxylic acids at positions 2 and 4, and a chlorine atom at position 5.
- Key Structural Feature: The molecule possesses a single aromatic proton at the C3 position, flanked by two electron-withdrawing carboxyl groups.

Predicted Physicochemical Properties

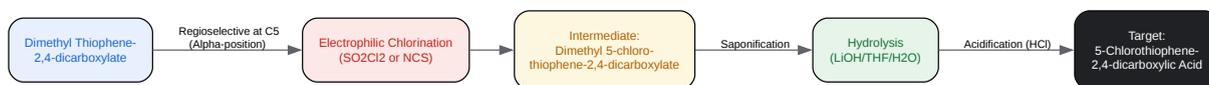
Property	Value (Predicted/Range)	Significance
pKa (Acid 1)	~2.8 – 3.2	The C2-COOH is highly acidic due to the adjacent sulfur and electron-withdrawing chlorine.
pKa (Acid 2)	~4.1 – 4.5	The C4-COOH is less acidic but still ionizable at physiological pH.
LogP	~1.8	Moderate lipophilicity; likely requires polar organic solvents (DMSO, MeOH) for stock solutions.
Solubility	Low in water (pH < 2); High in alkaline buffers (pH > 7.4).	Protocol Note: Dissolve in DMSO or 0.1M NaOH for biological assays.

Part 2: Synthetic Pathway & Process Chemistry[6]

To ensure the absence of regioisomeric impurities (specifically the 3-chloro isomer or 2,5-dicarboxylic derivatives), the synthesis typically follows a chlorination-hydrolysis sequence.

Synthetic Logic Diagram

The following workflow illustrates the standard route to access the target while minimizing regioisomeric byproducts.



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Figure 1: Retrosynthetic pathway utilizing the high reactivity of the C5 alpha-position for regioselective chlorination.[2][3]

Critical Process Parameters

- **Regioselectivity:** The C5 position (alpha to sulfur) is significantly more nucleophilic than C3 (beta position). Chlorination of the diester precursor using Sulfuryl Chloride () or N-Chlorosuccinimide (NCS) preferentially occurs at C5.
- **Impurity Control:** Monitor for over-chlorination (3,5-dichloro species) using LC-MS.

Part 3: Structural Characterization (The Core)

This section details the self-validating analytical protocols required to confirm the identity of the molecule.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides the definitive proof of the 2,4-substitution pattern.

Protocol: Dissolve ~5 mg of sample in DMSO-d6.

Nucleus	Signal Description	Chemical Shift (ppm)	Structural Assignment
^1H NMR	Singlet (1H)	8.0 – 8.3 ppm	H-3 Proton. The key diagnostic peak. It appears as a sharp singlet.
^1H NMR	Broad Singlet (2H)	13.0 – 14.0 ppm	Carboxylic acid protons (-COOH). Often broad or invisible depending on water content.
^{13}C NMR	Signal 1	~160-165 ppm	C=O (Carboxyl carbons). [1] [3] [4] [5] [6]
^{13}C NMR	Signal 2	~135-140 ppm	C-Cl (Carbon 5).

Differentiation from Isomers:

- Target (5-Cl-2,4-diCOOH): One singlet (H3).
- Isomer (3-Cl-2,4-diCOOH): One singlet (H5). Differentiation: The H5 proton in the isomer would be more shielded (upfield) compared to the H3 proton in the target due to the lack of adjacent carbonyls on both sides.
- Isomer (2,5-diCOOH derivatives): Typically symmetric or possess different coupling patterns.

Mass Spectrometry (MS)

Method: ESI- (Negative Mode) or ESI+ (Positive Mode).

- Isotope Pattern: The presence of a single chlorine atom must be confirmed by the characteristic 3:1 intensity ratio of the molecular ion () and the isotope peak ().

- Fragmentation: In negative mode, expect sequential loss of (M-44).

Vibrational Spectroscopy (IR)

- C=O Stretch: Strong, broad bands at 1680–1720 cm^{-1} (Carboxylic acids).
- C-Cl Stretch: Distinct band in the fingerprint region (600–800 cm^{-1}).

Part 4: Analytical Method Validation (HPLC)

For purity assessment in drug development, a generic gradient method is insufficient due to the polarity of the dicarboxylic acid.

Recommended Protocol (Reverse Phase HPLC):

- Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 μm , 4.6 x 150 mm.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation of acids to prevent peak tailing).
- Mobile Phase B: Acetonitrile.[7]
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.

Validation Logic: The acidic mobile phase suppresses the ionization of the carboxyl groups (), ensuring the molecule interacts with the stationary phase as a neutral species, resulting in sharp, symmetrical peaks.

Part 5: Applications in Drug Discovery[5] Bioisosterism & Scaffold Design

The **5-chlorothiophene-2,4-dicarboxylic acid** moiety is often utilized as a bioisostere for:

- Phthalic Acid: Mimicking the geometry of benzene-1,2-dicarboxylates but with altered electronic density.
- Glutamate Surrogates: The distance between the two carboxylates can mimic the alpha and gamma carboxyls of glutamate, making it relevant for CNS targets.

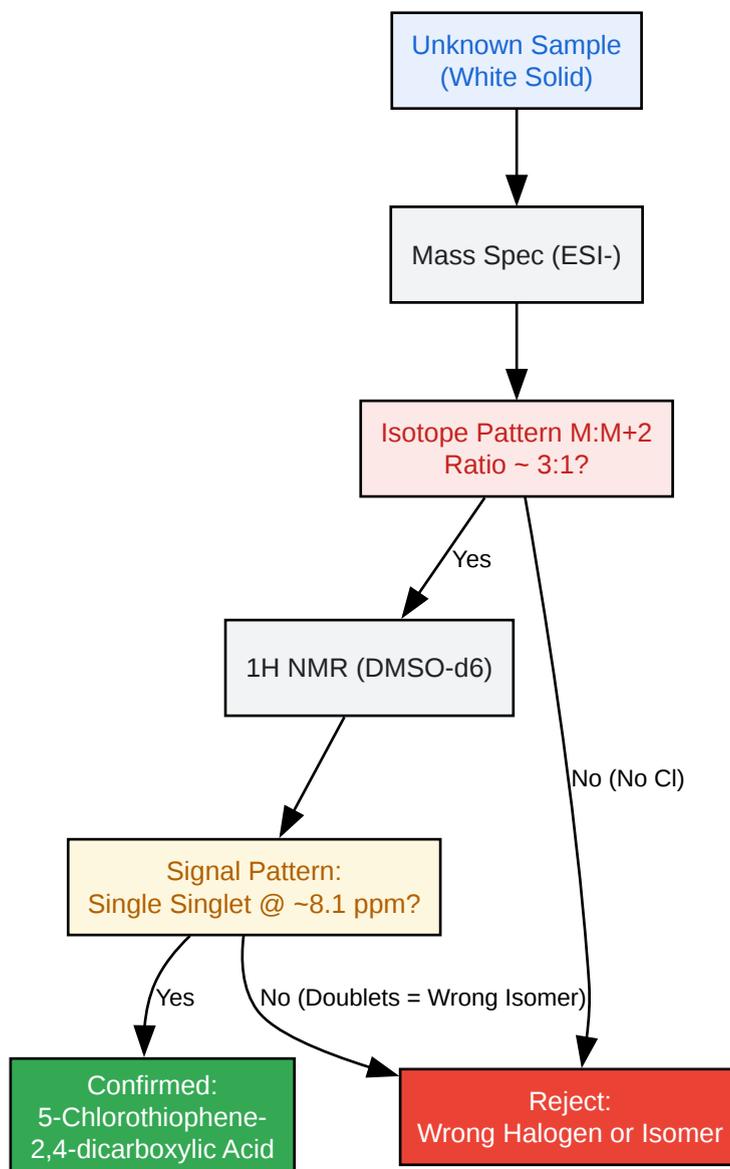
Metalloenzyme Inhibition (HIF-PH)

Thiophene dicarboxylates are privileged structures in the inhibition of HIF Prolyl Hydroxylase (HIF-PH).

- Mechanism: The two carboxyl groups (or a carboxyl and an adjacent heteroatom) chelate the active site Iron (Fe^{2+}) in the enzyme's catalytic pocket.
- Role of Chlorine: The 5-chloro substituent fills hydrophobic pockets within the enzyme active site, improving potency compared to the unsubstituted analog.

Analytical Decision Tree

Use this logic flow to troubleshoot synthesis or procurement issues.



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Figure 2: Analytical decision matrix for confirming scaffold identity.

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 - Title: 5-Chlorothiophene-2-carboxylic acid NMR & Properties.[[3](#)][[12](#)][[13](#)]
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 - URL:[[Link](#)]

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